For instance, [18F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide ([18F]1) exhibits a high affinity for sigma receptors, particularly the sigma-2 subtype. [] Sigma receptors are implicated in various cellular processes, including cell proliferation, differentiation, and apoptosis. Therefore, compounds targeting these receptors hold potential for treating cancer and other diseases.
Analogs of N-(4-fluorobenzyl)-2-(4-methylphenyl)acetamide, such as 2-[3,5-bis-(2-fluorobenzylidene)-4-piperidon-1-yl]-N-(4-fluorobenzyl)-acetamide (NFLOBA-EF24), have shown promising anticancer activity. NFLOBA-EF24, a derivative of the synthetic curcuminoid EF24, demonstrated significant antiproliferative effects in lung adenocarcinoma (H441) cells. [] In vivo studies using nude rats with H441 tumor xenografts revealed that NFLOBA-EF24 treatment led to a substantial reduction in tumor size. [] These findings suggest the potential of this class of compounds as anticancer agents.
Radiolabeled derivatives of N-(4-fluorobenzyl)-2-(4-methylphenyl)acetamide, such as [18F]N-(4'-fluorobenzyl)-4-(3-bromophenyl)acetamide ([18F]1), have been investigated for imaging sigma receptors in vivo. [] [18F]1 exhibits high affinity for both sigma-1 and sigma-2 receptors. Studies in mice bearing mammary adenocarcinoma xenografts revealed that blocking sigma-1 receptors resulted in a higher tumor-to-background ratio of [18F]1, suggesting its potential for imaging sigma-2 receptors selectively. []
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 1009-14-9
CAS No.: 16903-37-0
CAS No.: